molecular formula C13H18N2O4 B5842649 2,4-dimethoxy-N-4-morpholinylbenzamide

2,4-dimethoxy-N-4-morpholinylbenzamide

Cat. No.: B5842649
M. Wt: 266.29 g/mol
InChI Key: JQWSAUUZXSBKIH-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-4-morpholinylbenzamide is a benzamide derivative featuring a morpholine substituent at the N-position and methoxy groups at the 2- and 4-positions of the benzoyl ring.

Properties

IUPAC Name

2,4-dimethoxy-N-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-17-10-3-4-11(12(9-10)18-2)13(16)14-15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWSAUUZXSBKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Spectral Comparisons
Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Spectral Data (IR)
2,4-Dimethoxy-N-4-morpholinylbenzamide 2,4-OCH₃, N-morpholine ~320 (estimated) Amide coupling C=O (amide) ~1680 cm⁻¹, C-O (methoxy) ~1250 cm⁻¹
4-Methyl-N-(5-(morpholinomethyl)-thiazol-2-yl)benzamide (4a) Thiazole, pyridinyl, morpholinomethyl ~400 (estimated) Mannich reaction C=O ~1663 cm⁻¹, NH stretches ~3300 cm⁻¹
4-(Difluoromethoxy)-N-[1-(4-methylphenyl)-2-morpholinylethyl]benzamide Difluoromethoxy, morpholinylethyl chain ~432 Suzuki coupling C-F ~1100 cm⁻¹, C=O ~1680 cm⁻¹
3,4,5-Trimethoxy-N-[4-morpholinophenyl]benzamide 3,4,5-OCH₃, N-morpholine-phenyl ~414 Amide coupling Multiple C-O stretches ~1250 cm⁻¹
4-Amino-N-[2-morpholinylethyl]benzamide NH₂, ethyl-morpholine linker ~264 Nucleophilic substitution NH₂ stretches ~3400 cm⁻¹
Key Observations:
  • Difluoromethoxy () improves metabolic stability compared to methoxy due to fluorine's electronegativity . Thiazole and pyridinyl groups () introduce heterocyclic complexity, which may alter solubility and target selectivity .
  • Morpholine Positioning: Direct attachment to the benzamide nitrogen (target compound) vs.

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